1-Dodecanol-1-13C
Overview
Description
Scientific Research Applications
1-Dodecanol-1-13C has a wide range of scientific research applications:
Preparation Methods
1-Dodecanol-1-13C can be synthesized through a series of reaction steps involving isotopically labeled reagents. One common method involves using 13C isotopically labeled methanol sulfate and dodecanal . The industrial production of this compound typically involves the saponification of coconut oil followed by hydrogenation at high pressure .
Chemical Reactions Analysis
1-Dodecanol-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid.
Reduction: It can be reduced to form dodecane.
Substitution: It can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions include dodecanoic acid, dodecane, and various substituted derivatives .
Mechanism of Action
The mechanism of action of 1-Dodecanol-1-13C involves its hydrophilic and lipophilic properties, which allow it to affect cell membranes in an unspecific manner. It can interact with various molecular targets, including enzymes and receptors, to exert its effects .
Comparison with Similar Compounds
1-Dodecanol-1-13C is similar to other fatty alcohols such as:
1-Dodecanol: The non-isotopically labeled version of this compound.
1-Tetradecanol: A 14-carbon fatty alcohol.
1-Hexadecanol: A 16-carbon fatty alcohol.
What sets this compound apart is the presence of the 13C isotope, which enhances its mass spectrometry resolution and sensitivity, making it particularly valuable for scientific research .
Properties
IUPAC Name |
(113C)dodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZZUXJYWNFBMV-HNHCFKFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[13CH2]O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480824 | |
Record name | 1-Dodecanol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88170-32-5 | |
Record name | 1-Dodecanol-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Dodecanol-1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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